1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide
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Overview
Description
1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a piperidine ring, and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased concentration of acetylcholine enhances the transmission of signals across the synapse.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals across the synapse, which can improve cognitive function .
Pharmacokinetics
The compound’s effectiveness against alzheimer’s disease suggests that it is likely to have good bioavailability .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine concentration lead to enhanced cholinergic transmission. This enhancement can result in improved cognitive function, making this compound potentially useful in the treatment of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide interacts with several enzymes and proteins. It has been found to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . This compound also inhibits the aggregation of Aβ 1-42, a peptide involved in the formation of amyloid plaques in Alzheimer’s disease .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . It also influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exhibits effective, uncompetitive, and selective inhibition against AChE . It also has good copper chelation, Aβ 1-42 aggregation inhibition, and disaggregation activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to have long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to significantly improve cognition and spatial memory against scopolamine-induced memory deficit in a mouse model
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Formation of the piperidine ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Amidation: The final step involves the formation of the carboxamide group by reacting the sulfonylated piperidine derivative with an appropriate amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Secondary amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound has been used as a tool to study cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying chemical reactivity, molecular interactions, and structure-activity relationships.
Industrial Applications: The compound’s properties may be exploited in the development of new materials, catalysts, and other industrial applications.
Comparison with Similar Compounds
1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(6-fluoro-2-benzothiazolyl)-1-(methylsulfonyl)piperidine-2-carboxamide and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine share structural similarities with the compound .
Uniqueness: The presence of the methoxy group at the 6-position of the benzo[d]thiazole ring and the methylsulfonyl group on the piperidine ring imparts unique chemical and biological properties to the compound. These structural features may enhance its reactivity, selectivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-22-10-6-7-11-13(9-10)23-15(16-11)17-14(19)12-5-3-4-8-18(12)24(2,20)21/h6-7,9,12H,3-5,8H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLHDKKLQMMNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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